Cas no 5349-91-7 (Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-)

Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]- structure
5349-91-7 structure
Product Name:Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-
Numero CAS:5349-91-7
MF:C18H18O2
MW:266.334325313568
CID:382446
PubChem ID:220726
Update Time:2025-04-19

Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid,2-[(5,6,7,8-tetrahydro-2-naphthalenyl)methyl]-
    • 2-(5,6,7,8-tetrahydronaphthalen-2-ylmethyl)benzoic acid
    • 2-(2-Carboxy-benzyl)-5.6.7.8-tetrahydro-naphthalin
    • 2-(5,6,7,8-Tetrahydro-[2]naphthylmethyl)-benzoesaeure
    • 2-(5,6,7,8-tetrahydro-[2]naphthylmethyl)-benzoic acid
    • 2-(Tetralyl-(6)-methyl)-benzoesaeure
    • 6-(2-Carboxy-benzyl)-tetralin
    • AC1L598K
    • AC1Q5U8J
    • AC1Q73MD
    • CTK4J8240
    • HMS3078M05
    • NSC3872
    • SureCN6803346
    • 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic acid
    • MLS002637721
    • NSC-3872
    • 2-((5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)benzoic acid
    • 5349-91-7
    • DTXSID20277752
    • SMR001547243
    • AKOS022251554
    • 2-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)benzoic acid
    • CHEMBL2359487
    • SCHEMBL6803346
    • Inchi: 1S/C18H18O2/c19-18(20)17-8-4-3-7-16(17)12-13-9-10-14-5-1-2-6-15(14)11-13/h3-4,7-11H,1-2,5-6,12H2,(H,19,20)
    • Chiave InChI: DIQIMRBTAXGZBW-UHFFFAOYSA-N
    • Sorrisi: OC(C1C=CC=CC=1CC1C=CC2=C(C=1)CCCC2)=O

Proprietà calcolate

  • Massa esatta: 266.13074
  • Massa monoisotopica: 266.130679813g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 3
  • Complessità: 338
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.7
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
  • LogP: 3.85440
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso